Scaffold Target Engagement Potency: Triazolopyrimidine Core Delivers Sub-Micromolar to Nanomolar Inhibition Across USP28, LSD1, and GCN2
The [1,2,3]triazolo[4,5-d]pyrimidine scaffold bearing a C7-thioether substituent has been independently validated as a potent pharmacophore across three distinct target classes. In the USP28 program, compound 19 (a close structural analog) inhibited USP28 with IC₅₀ = 1.10 ± 0.02 μM and Kd = 40 nM, while showing >90-fold selectivity over USP7 and LSD1 (IC₅₀ > 100 μM) [1]. In the LSD1 series, compound 27 achieved IC₅₀ = 0.564 μM with selectivity over MAO-A/B [2]. In the GCN2 program, optimized triazolopyrimidines inhibited cellular eIF2α phosphorylation with IC₅₀ < 150 nM and displayed selectivity over PERK, HRI, and IRE1 [3]. The target compound shares the identical triazolopyrimidine core and C7-thioether connectivity with these validated probes, differing only in the specific aryl substituent on the thioether sulfur, supporting a high probability of retained target engagement potency [4].
| Evidence Dimension | Scaffold-level target inhibitory potency (IC₅₀ / Kd) across multiple targets |
|---|---|
| Target Compound Data | Predicted to retain sub-micromolar target engagement based on conserved scaffold pharmacophore (no direct assay data located for CAS 1060203-38-4) |
| Comparator Or Baseline | USP28 inhibitor compound 19: IC₅₀ = 1.10 μM, Kd = 40 nM; LSD1 inhibitor compound 27: IC₅₀ = 0.564 μM; GCN2 inhibitor series: cellular IC₅₀ < 150 nM |
| Quantified Difference | Not calculable without direct assay data; scaffold-level potency range spans ~0.04–1.10 μM depending on target and substitution |
| Conditions | USP28: biochemical FP assay; LSD1: biochemical HRP-coupled assay; GCN2: cellular eIF2α phosphorylation in HEK293T cells |
Why This Matters
The conserved scaffold pharmacophore across three independent target classes provides confidence that the 2-chloro-6-fluorobenzyl thioether derivative will retain target engagement potency, reducing the risk of inactive procurement relative to scaffolds lacking multi-target validation.
- [1] Liu Z, et al. Discovery of [1,2,3]triazolo[4,5-d]pyrimidine derivatives as highly potent, selective, and cellularly active USP28 inhibitors. Acta Pharm Sin B. 2020;10(9):1663-1679. View Source
- [2] Li ZH, et al. Discovery of [1,2,3]Triazolo[4,5-d]pyrimidine Derivatives as Novel LSD1 Inhibitors. ACS Med Chem Lett. 2017;8(4):384-389. View Source
- [3] Liddle J, et al. Triazolo[4,5-d]pyrimidines as Validated General Control Nonderepressible 2 (GCN2) Protein Kinase Inhibitors Reduce Growth of Leukemia Cells. Comput Struct Biotechnol J. 2018;16:350-360. View Source
- [4] Li ZH, et al. Design, synthesis and biological evaluation of [1,2,3]triazolo[4,5-d]pyrimidine derivatives possessing a hydrazone moiety as antiproliferative agents. Eur J Med Chem. 2016;124:967-980. View Source
